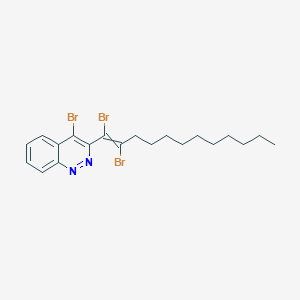
4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is a complex organic compound with the molecular formula C20H25Br3N2 This compound is characterized by its unique structure, which includes multiple bromine atoms and a cinnoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by the introduction of the dibromododec-1-enyl group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective bromination of the desired positions on the cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
科学的研究の応用
4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cinnoline core play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(1,2-dibromododec-1-enyl)pyridine
- 4-Bromo-3-(1,2-dibromododec-1-enyl)quinoline
- 4-Bromo-3-(1,2-dibromododec-1-enyl)benzene
Uniqueness
4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is unique due to its specific arrangement of bromine atoms and the cinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H25Br3N2 |
|---|---|
分子量 |
533.1 g/mol |
IUPAC名 |
4-bromo-3-(1,2-dibromododec-1-enyl)cinnoline |
InChI |
InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3 |
InChIキー |
AOCXGRFUPVXNEY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=C(C1=C(C2=CC=CC=C2N=N1)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
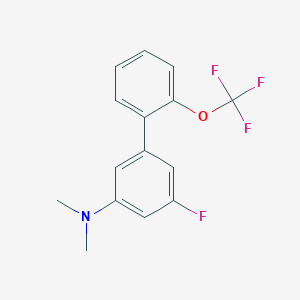
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
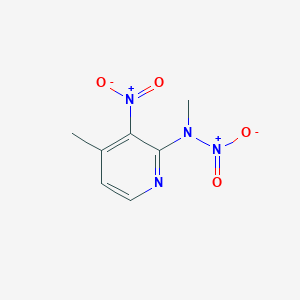
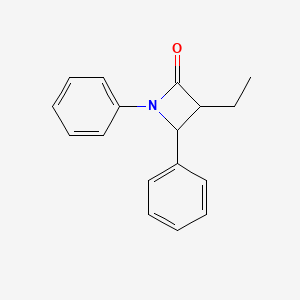
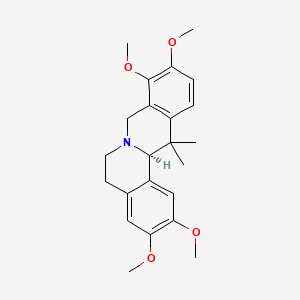

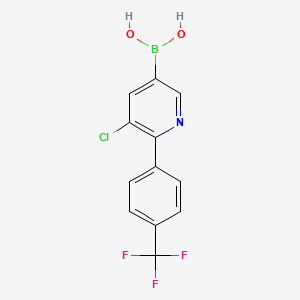
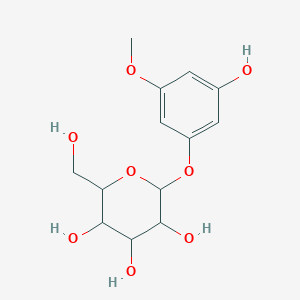
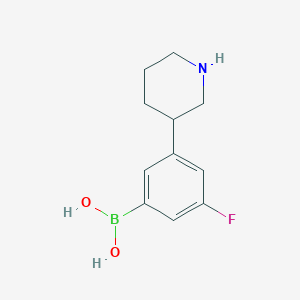
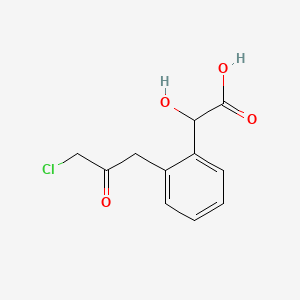
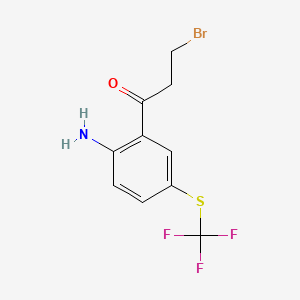
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
